molecular formula C21H16BrClO B12674345 4'-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1'-biphenyl)-4-methanol CAS No. 94113-61-8

4'-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1'-biphenyl)-4-methanol

Cat. No.: B12674345
CAS No.: 94113-61-8
M. Wt: 399.7 g/mol
InChI Key: GNDXHAOQVVNPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often starts with the preparation of the biphenyl core, followed by the introduction of the bromine and chlorine substituents. The vinyl group is then added through a series of reactions, and finally, the methanol group is introduced. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Addition: The vinyl group can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the vinyl group allows the compound to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol can be compared with other similar compounds, such as:

    4-Bromophenylacetic acid: This compound also contains a bromine atom and a phenyl group but lacks the vinyl and methanol groups.

    4-Chlorophenylacetic acid: Similar to 4-Bromophenylacetic acid, this compound contains a chlorine atom and a phenyl group but lacks the vinyl and methanol groups.

    4-Vinylbiphenyl: This compound contains a vinyl group and a biphenyl core but lacks the halogen substituents and the methanol group.

The uniqueness of 4’-Bromo-alpha-(4-chlorophenyl)-alpha-vinyl-(1,1’-biphenyl)-4-methanol lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions.

Properties

CAS No.

94113-61-8

Molecular Formula

C21H16BrClO

Molecular Weight

399.7 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]-1-(4-chlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C21H16BrClO/c1-2-21(24,18-9-13-20(23)14-10-18)17-7-3-15(4-8-17)16-5-11-19(22)12-6-16/h2-14,24H,1H2

InChI Key

GNDXHAOQVVNPNN-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.